molecular formula C31H28N2O8S B14097657 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione CAS No. 7037-64-1

4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B14097657
CAS No.: 7037-64-1
M. Wt: 588.6 g/mol
InChI Key: HBLHPJWNWZFGQP-UHFFFAOYSA-N
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Description

4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of benzodioxin, benzothiazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and benzothiazole intermediates, followed by their coupling with the pyrrolidine core under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials with unique properties. Its combination of aromatic and heterocyclic rings could contribute to the creation of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione
  • 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and aromatic rings. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

7037-64-1

Molecular Formula

C31H28N2O8S

Molecular Weight

588.6 g/mol

IUPAC Name

4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H28N2O8S/c1-4-38-19-8-9-20-25(16-19)42-31(32-20)33-27(17-6-10-21(39-5-2)23(14-17)37-3)26(29(35)30(33)36)28(34)18-7-11-22-24(15-18)41-13-12-40-22/h6-11,14-16,27,34H,4-5,12-13H2,1-3H3

InChI Key

HBLHPJWNWZFGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C3=O)C6=CC(=C(C=C6)OCC)OC

Origin of Product

United States

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